Sudan Green

Description

Structure

3D Structure

Properties

CAS No. |

4392-68-1 |

|---|---|

Molecular Formula |

C28H22N2O3 |

Molecular Weight |

434.5 g/mol |

IUPAC Name |

5-hydroxy-1,4-bis(4-methylanilino)anthracene-9,10-dione |

InChI |

InChI=1S/C28H22N2O3/c1-16-6-10-18(11-7-16)29-21-14-15-22(30-19-12-8-17(2)9-13-19)26-25(21)27(32)20-4-3-5-23(31)24(20)28(26)33/h3-15,29-31H,1-2H3 |

InChI Key |

GYOOLBZBEMIASI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)C)C(=O)C5=C(C3=O)C=CC=C5O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Sudan Green (5-hydroxy-1,4-bis(4-methylanilino)anthracene-9,10-dione)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sudan Green is a synthetic dye belonging to the anthraquinone (B42736) class of colorants. Structurally, it is identified as 5-hydroxy-1,4-bis(4-methylanilino)anthracene-9,10-dione. Unlike the more common azo-based Sudan dyes, this compound is a derivative of anthraquinone, a tricyclic aromatic ketone. This structural distinction imparts different chemical and spectral properties. This technical guide provides an in-depth overview of the chemical structure, synthesis, and analytical characterization of this compound, intended for use in research and development settings.

Chemical Structure and Properties

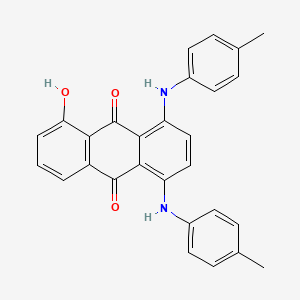

The core of this compound is the 9,10-anthraquinone skeleton. The molecule is further functionalized with a hydroxyl group at the 5-position and two 4-methylanilino (p-toluidino) groups at the 1 and 4-positions.

IUPAC Name: 5-hydroxy-1,4-bis(4-methylanilino)anthracene-9,10-dione[1] Synonyms: 1,4-bis(p-toluidino)-5-hydroxyanthraquinone CAS Number: 4392-68-1[1] Molecular Formula: C₂₈H₂₂N₂O₃[1]

The chemical structure of this compound is depicted in the following diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative data for this compound and its parent compounds are summarized in the table below for comparative analysis.

| Property | This compound | 1,4-Dihydroxyanthraquinone (Quinizarin) | p-Toluidine (B81030) |

| Molecular Weight | 434.5 g/mol [1] | 240.21 g/mol | 107.15 g/mol |

| Melting Point | Not available | 198-199 °C | 43-45 °C |

| Appearance | Not available | Orange or red-brown crystalline powder[2] | Light yellow to brown solid |

| Solubility | Not available | Insoluble in water, soluble in ether and strong bases[3] | Slightly soluble in water, soluble in organic solvents |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation reaction of 1,4,5-trihydroxyanthraquinone (B1223134) or a related precursor with p-toluidine. A plausible and generalized method, adapted from procedures for analogous aminoanthraquinones, is the Ullmann condensation.

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Methodology:

This protocol is based on the synthesis of similar 1,4-bis(arylamino)anthraquinones.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,4,5-trihydroxyanthraquinone (1 equivalent), p-toluidine (2.2 equivalents), and boric acid (2.1 equivalents) in a suitable solvent such as water or ethanol.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 95-100°C) with vigorous stirring.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC). Prepare a TLC plate coated with silica (B1680970) gel. Use a suitable eluent system, such as a mixture of dichloromethane (B109758) and acetone, to develop the plate. The disappearance of the starting material and the appearance of a new, colored spot corresponding to the product will indicate the reaction's progression.

-

Work-up and Purification: Upon completion of the reaction (typically after several hours), cool the mixture to room temperature. The solid product can be isolated by filtration. Wash the collected solid with hot water and then with a suitable organic solvent (e.g., ethanol) to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

Analytical Characterization

3.2.1. Thin-Layer Chromatography (TLC)

TLC is a rapid and effective technique for assessing the purity of this compound and for monitoring the progress of its synthesis.

Protocol:

-

Plate Preparation: Use a pre-coated silica gel 60 F254 TLC plate. With a pencil, lightly draw a baseline approximately 1 cm from the bottom of the plate.

-

Spotting: Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane). Using a capillary tube, apply a small spot of the solution onto the baseline.

-

Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., dichloromethane:acetone, 9:1 v/v). Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

-

Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. The colored spot of this compound will be visible under ambient light. The retention factor (Rf) value can be calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

3.2.2. Spectroscopic Analysis

-

UV-Visible Spectroscopy: Amino-substituted anthraquinones typically exhibit strong absorption bands in the visible region, which are responsible for their color. The presence of the amino and hydroxyl groups is expected to cause a significant red-shift in the absorption maximum compared to the unsubstituted anthraquinone core.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the secondary amine groups (around 3200-3400 cm⁻¹), C=O stretching of the quinone carbonyl groups (around 1630-1670 cm⁻¹), and C-H stretching of the aromatic and methyl groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should display signals corresponding to the aromatic protons on the anthraquinone and toluidine rings, the N-H protons, the O-H proton, and the methyl protons of the toluidine moieties.

-

¹³C NMR: The spectrum will show signals for the carbonyl carbons, the aromatic carbons, and the methyl carbons.

-

Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: Workflow for this compound synthesis and analysis.

Conclusion

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical protocols for this compound (5-hydroxy-1,4-bis(4-methylanilino)anthracene-9,10-dione). The provided experimental methodologies, adapted from established procedures for related anthraquinone dyes, offer a solid foundation for researchers and scientists working with this class of compounds. The detailed structural information and analytical workflows are intended to support further investigation and application of this compound in various scientific disciplines.

References

An In-depth Technical Guide to the Core Principles of Lipid Staining with Sudan Dyes

Audience: Researchers, scientists, and drug development professionals.

Introduction

A comprehensive review of scientific literature and chemical supplier databases indicates that "Sudan Green" is not a recognized or commonly available dye for the specific purpose of lipid staining. It is likely that the query refers to the broader class of Sudan dyes, which are lysochromes (fat-soluble dyes) widely used for the histological visualization of lipids. This guide will delve into the core principles of lipid staining using this important class of dyes, with a particular focus on Sudan IV as a representative example to illustrate the mechanism, protocols, and applications.

The fundamental principle of Sudan staining is a physical process based on the differential solubility of the dye.[1] These dyes are more soluble in the lipids of a tissue sample than in their solvent carrier. This preferential solubility results in the dye physically dissolving in and coloring the lipid droplets, rather than binding to them through a chemical reaction.[2][3]

Core Principles of Sudan Staining: The Lysochrome Mechanism

Sudan dyes are classified as lysochromes, a term derived from the Greek words "lysis" (solution) and "chroma" (color).[2] The staining mechanism is governed by the hydrophobic nature of these dyes. Key principles include:

-

Preferential Solubility: Sudan dyes are applied to tissues in a solvent, typically an alcohol-water mixture, in which they are sparingly soluble.[2] When the dye solution comes into contact with the tissue, the dye molecules partition from the solvent into the intracellular lipids, where they are much more soluble.[2] This process concentrates the dye within the lipid droplets, rendering them visible.

-

Physical Staining: The interaction between the Sudan dye and the lipid is a physical dissolution, not a chemical bond.[1] The color observed is that of the dye itself, which has accumulated in the lipid.[3]

-

Hydrophobicity: Sudan dyes are non-polar molecules, which explains their affinity for the non-polar environment of neutral lipids like triglycerides and their insolubility in polar solvents such as water.[2]

Properties of Common Sudan Dyes

While "this compound" is not documented, several other Sudan dyes are staples in lipid histology. Their properties are summarized below for comparison.

| Dye Name | C.I. Number | Appearance | Color of Stained Lipids | Key Applications |

| Sudan III | 26100 | Reddish-brown powder | Orange-Red | Staining of triglycerides and lipoproteins in frozen sections; used to determine fecal fat content.[1][4][5] |

| Sudan IV | 26105 | Reddish-brown crystals | Intense Red | Staining of lipids, triglycerides, and lipoproteins in frozen sections.[6][7] |

| Sudan Black B | 26150 | Dark brown to black powder | Blue-Black | Staining a wide range of lipids including neutral fats, phospholipids, and sterols; also used in hematology to stain leukocyte granules.[8][9] |

| Oil Red O | 26125 | Reddish-brown powder | Brilliant Red | Staining of neutral triglycerides and lipids in frozen sections; often preferred for its intense color.[8] |

Experimental Protocol: Sudan IV Staining for Neutral Lipids

The following is a detailed methodology for a key experiment: the staining of neutral lipids in frozen tissue sections using Sudan IV. This protocol is representative of the general workflow for Sudan dyes.

I. Reagents and Preparation

-

Fixative: 10% Neutral Buffered Formalin (NBF).

-

Sudan IV Staining Solution:

-

Sudan IV powder: 0.5 g

-

Acetone (B3395972): 50 ml

-

70% Ethanol (B145695): 50 ml

-

Preparation: Dissolve the Sudan IV in acetone and then add the 70% ethanol. Mix well. This creates a stock saturated solution. For the working solution, mix 6 ml of the stock solution with 4 ml of distilled water. Allow this to stand for 5-10 minutes and then filter before use.

-

-

Differentiator: 70% Ethanol.

-

Counterstain (Optional): Harris' Hematoxylin (B73222) or a similar nuclear stain.

-

Mounting Medium: An aqueous mounting medium (e.g., glycerin jelly) must be used, as organic solvents will dissolve the stain and the lipids.[2]

II. Sample Preparation

-

Fix fresh tissue in 10% NBF.

-

Wash the fixed tissue in running tap water.

-

Infiltrate the tissue with a cryoprotectant solution (e.g., 30% sucrose) until it sinks.

-

Embed the tissue in an appropriate cryo-embedding medium (e.g., OCT compound).

-

Cut frozen sections at 8-10 µm thickness using a cryostat.

-

Mount the sections on glass slides and allow them to air dry briefly.

III. Staining Procedure

-

Rinse the sections in distilled water.

-

Place the slides in the filtered working Sudan IV solution for 15-30 minutes at room temperature.

-

Differentiate the sections by briefly rinsing in 70% ethanol to remove excess stain.[10] This step should be quick to avoid destaining the lipids.

-

Wash the sections thoroughly in distilled water.

-

(Optional) If a counterstain is desired, stain the sections with Harris' Hematoxylin for 30-60 seconds to visualize cell nuclei.

-

"Blue" the hematoxylin by washing in running tap water or using a bluing agent.

-

Rinse in distilled water.

-

Coverslip the sections using an aqueous mounting medium.

IV. Expected Results

-

Lipids (Triglycerides): Intense Red[6]

-

Cell Nuclei (if counterstained): Blue/Purple

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the Sudan IV staining protocol.

Caption: Workflow for Sudan IV staining of lipids in frozen tissue sections.

While the specific entity "this compound" does not appear to be a recognized lipid stain, the principles of lipid staining are well-established through the family of Sudan dyes. These lysochromes operate on the principle of preferential solubility, physically dissolving into and coloring lipid-rich structures. The provided protocol for Sudan IV serves as a robust template for the histological detection of neutral lipids, a technique fundamental to research in cellular metabolism, pathology, and drug development. The choice of a specific Sudan dye will depend on the desired color and the specific lipids of interest.

References

- 1. benchchem.com [benchchem.com]

- 2. stainsfile.com [stainsfile.com]

- 3. biochemistry - Reaction between Sudan IV and lipids - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. mlsu.ac.in [mlsu.ac.in]

- 5. Sudan stain - Wikipedia [en.wikipedia.org]

- 6. Sudan IV - Wikipedia [en.wikipedia.org]

- 7. stainsfile.com [stainsfile.com]

- 8. microbenotes.com [microbenotes.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

The Enigmatic Sudan Green: A Technical Guide to Lysochrome-Based Lipid Visualization

Introduction

The visualization of lipids within cellular and tissue contexts is fundamental to understanding a vast array of biological processes, from metabolic regulation to the pathogenesis of numerous diseases. While a variety of lipophilic stains are available, this guide delves into the principles of lipid visualization with a focus on lysochrome dyes, particularly addressing the query of "Sudan Green." It is important to note that extensive research has yielded no specific information on a dye named "this compound" for lipid visualization. Therefore, this document will elaborate on the well-established mechanisms of other Sudan dyes, such as Sudan III, Sudan IV, and Sudan Black B, as a proxy to understand how a hypothetical "this compound" would likely function. Furthermore, we will discuss a relevant green fluorescent alternative, Fluoral Yellow 088 (Solvent Green 4).

The Core Mechanism: A Matter of Solubility

The fundamental principle governing the action of Sudan dyes is not a chemical reaction but a physical process of differential solubility.[1] These dyes are classified as "lysochromes," meaning they are fat-soluble.[2][3] The mechanism relies on the dye being more soluble in the lipids it is intended to stain than in the solvent in which it is applied.[1][2][4] When a solution of a Sudan dye is applied to a biological sample, the dye molecules partition from the solvent into the hydrophobic lipid droplets within the cells or tissues.[1][5] This selective accumulation of the dye in lipid-rich structures renders them visible under a microscope.

The staining process is therefore a physical phenomenon, and the intensity of the coloration is dependent on the concentration of the dye within the lipid.[4] This is a key distinction from many other histological stains that rely on chemical bonding to their targets.

Physicochemical Properties of Sudan Dyes

Sudan dyes are synthetic, non-ionic, and lipophilic azo dyes.[1][3] Their molecular structure typically features a system of conjugated double bonds, which is responsible for their color.[3] Being nonpolar, they are practically insoluble in water but readily dissolve in organic solvents like ethanol (B145695), isopropanol, and acetone, as well as in lipids themselves.[3]

Table 1: Physicochemical Properties of Common Sudan Dyes

| Property | Sudan III | Sudan IV | Sudan Black B |

| C.I. Name | Solvent Red 23 | Solvent Red 24 | Solvent Black 3 |

| Molecular Formula | C22H16N4O | C24H20N4O | C29H24N6 |

| Appearance | Reddish-brown powder | Reddish-brown crystals | Dark brown to black powder |

| Absorption Max (nm) | 507-510 | 520-529[6] | 596-605 |

| Primary Target | Neutral lipids (triglycerides)[2] | Neutral lipids, triglycerides, lipoproteins[6][7] | Broad range of lipids (phospholipids, sterols)[2] |

| Staining Color | Orange-Red[2] | Reddish-Brown[2] | Blue-Black[2] |

A Green Fluorescent Alternative: Fluoral Yellow 088

While a "this compound" is not documented, researchers seeking a green signal for lipid visualization can turn to fluorescent dyes. One such option is Fluoral Yellow 088, also known as Solvent Green 4.[8][9] This fluorochrome has been shown to be an excellent stain for lipids in plant material when dissolved in a polyethylene (B3416737) glycol-glycerol solvent system.[8][9] Unlike the bright-field visualization of Sudan dyes, Fluoral Yellow 088 would be visualized using fluorescence microscopy.

Experimental Protocols

The following are generalized protocols for lipid staining using Sudan dyes. It is crucial to work with frozen sections (cryosections) as the solvents used in paraffin (B1166041) embedding will dissolve the target lipids.[1]

Protocol 1: Sudan IV Staining for Neutral Lipids in Frozen Sections

This protocol is adapted from standard histological procedures.

Reagents:

-

Sudan IV stock solution (saturated in 95% ethanol or propylene (B89431) glycol)

-

Working Sudan IV solution (filtered)

-

Propylene glycol or 70% ethanol

-

Distilled water

-

Aqueous mounting medium (e.g., glycerin jelly)

Procedure:

-

Cut frozen sections (10-15 µm) using a cryostat and mount on slides.

-

Fix the sections in 10% neutral buffered formalin for 5-10 minutes.

-

Rinse gently with distilled water.

-

Immerse the slides in propylene glycol for 2-5 minutes.

-

Stain with the working Sudan IV solution for 10-30 minutes.

-

Differentiate in 85% propylene glycol for 2-3 minutes to remove excess stain.

-

Rinse thoroughly with distilled water.

-

(Optional) Counterstain nuclei with hematoxylin.

-

Mount with an aqueous mounting medium.

Expected Results: Lipid droplets will be stained an intense red color.

Protocol 2: General Lipid Staining with Sudan Black B

This protocol provides a method for staining a broader range of lipids.

Reagents:

-

Sudan Black B staining solution (e.g., 0.7% in propylene glycol)

-

Propylene glycol

-

Distilled water

-

Aqueous mounting medium

Procedure:

-

Prepare and fix frozen sections as described in Protocol 1.

-

Rinse with distilled water.

-

Immerse in 100% propylene glycol for 5 minutes.

-

Stain in the Sudan Black B solution for 7-10 minutes.

-

Differentiate in 85% propylene glycol for 3 minutes.

-

Wash thoroughly in distilled water.

-

Mount with an aqueous mounting medium.

Expected Results: Lipids will appear as blue-black deposits.

Data Presentation

Quantitative analysis with Sudan dyes is generally considered semi-quantitative at best due to the physical nature of the staining.[10] However, the intensity of the stain can be correlated with the amount of lipid present. For more quantitative assessments, fluorescent dyes like Nile Red or BODIPY are often preferred.

Table 2: Comparison of Common Lysochrome Dyes for Lipid Staining

| Feature | Sudan III | Sudan IV | Sudan Black B |

| Specificity | Primarily neutral lipids[2] | Neutral lipids, lipoproteins[2][6][7] | Broad range of lipids[2] |

| Color Intensity | Less intense than Oil Red O[2] | More orange shade than Oil Red O[6] | Intense blue-black |

| Solubility | Insoluble in water[6] | Insoluble in water[6] | Soluble in lipid solvents |

| Applications | Histological staining of triglycerides | Demonstration of triglycerides in frozen sections[6] | Staining of phospholipids (B1166683) and intracellular lipids[11] |

| Limitations | Semi-quantitative[10] | Carcinogenic potential[7] | Can also stain other cellular components[2] |

Visualizing the Mechanism and Workflow

To better understand the concepts discussed, the following diagrams illustrate the mechanism of action and a typical experimental workflow.

Caption: Conceptual diagram of the lysochrome staining mechanism.

Caption: A typical experimental workflow for lipid staining with Sudan dyes.

Conclusion

While the term "this compound" does not correspond to a known dye for lipid visualization, the principles governing the Sudan family of lysochromes provide a robust framework for understanding how such a stain would function. The mechanism is a physical process of partitioning based on differential solubility, offering a simple and effective method for visualizing a range of lipids in biological samples. For researchers specifically requiring a green signal, fluorescent alternatives like Fluoral Yellow 088 (Solvent Green 4) are available. The choice of a specific lipid stain will ultimately depend on the experimental goals, the types of lipids being investigated, and the imaging capabilities at hand.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. stainsfile.com [stainsfile.com]

- 7. Sudan IV - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Efficient lipid staining in plant material with sudan red 7B or fluorol [correction of fluoral] yellow 088 in polyethylene glycol-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

Unveiling Sudan Green: A Technical Guide for Microscopic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sudan Green, identified chemically as 5-hydroxy-1,4-bis(4-methylanilino)anthracene-9,10-dione, is a synthetic dye belonging to the anthraquinone (B42736) class. While the broader family of Sudan dyes is well-known in histology for lipid staining, specific data and established protocols for this particular green variant in microscopy are not widely documented. This technical guide consolidates the available physicochemical properties of this compound and provides a generalized framework for its application and evaluation in microscopic studies. Due to the limited specific experimental data, this document also outlines a proposed workflow for researchers to systematically assess its potential as a novel staining agent.

Core Physical and Chemical Properties

Quantitative data for this compound (CAS No. 4392-68-1) is summarized below. It is important to note the conspicuous absence of publicly available empirical data on its absorption and emission spectra, as well as its solubility in solvents typically used in microscopy.

| Property | Value | Source |

| Chemical Name | 5-hydroxy-1,4-bis(4-methylanilino)anthracene-9,10-dione | PubChem[1] |

| Synonyms | This compound, this compound BB, C.I. 62545, 1,4-Di-p-toluidino-5-hydroxyanthraquinone | PubChem[1] |

| CAS Number | 4392-68-1 | PubChem[1] |

| Molecular Formula | C₂₈H₂₂N₂O₃ | PubChem[1] |

| Molecular Weight | 434.5 g/mol | PubChem[1] |

| XLogP3-AA (Lipophilicity) | 7.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Experimental Landscape and Methodologies

Current State of Research

As of this writing, specific, peer-reviewed experimental protocols for the use of this compound (CAS 4392-68-1) in microscopy are not available in the public domain. Anthraquinone dyes, in general, are utilized in various staining applications, including as fluorescent probes for cell imaging.[2][3] For instance, the fluorescent dye DRAQ5 (Deep Red Anthraquinone 5) is noted for its specificity to nuclear DNA in both live and fixed cells.[2][3] This suggests that this compound, as an anthraquinone derivative, may possess properties suitable for selective staining in biological samples.

Proposed Experimental Workflow for Evaluation

Given the lack of established protocols, a systematic evaluation is necessary to determine the utility of this compound in microscopy. The following workflow is a proposed methodology for researchers to characterize its staining properties.

Caption: A generalized workflow for the evaluation of this compound as a novel microscopic stain.

Detailed Methodologies for the Proposed Workflow:

-

Solubility Testing:

-

Prepare saturated solutions of this compound in various solvents commonly used in histology, such as ethanol, methanol, xylene, and dimethyl sulfoxide (B87167) (DMSO).

-

Qualitatively and quantitatively assess the solubility at room temperature. This will determine the appropriate solvent for preparing staining solutions.

-

-

Spectroscopic Analysis:

-

Dissolve this compound in the optimal solvent(s) identified in the previous step.

-

Using a spectrophotometer, measure the UV-Vis absorption spectrum to determine the wavelength(s) of maximum absorbance (λmax).

-

Using a spectrofluorometer, measure the fluorescence excitation and emission spectra to determine the optimal wavelengths for fluorescence microscopy and to calculate the Stokes shift.

-

-

Staining Protocol Development:

-

Tissue/Cell Preparation: Use standard histological techniques to prepare paraffin-embedded or frozen tissue sections, or cultured cells on coverslips.

-

Fixation: Test various fixation methods (e.g., 10% neutral buffered formalin, methanol, acetone) to determine the optimal method for preserving tissue morphology and antigenicity if co-staining is desired.

-

Staining Solution Preparation: Prepare a range of this compound concentrations (e.g., 0.1% to 1% w/v) in the chosen solvent.

-

Incubation: Incubate the prepared slides with the staining solution for varying durations (e.g., 5 minutes to 1 hour) to find the optimal staining time.

-

Differentiation: If overstaining occurs, test differentiation steps using solutions like acid-alcohol to selectively remove excess stain.

-

Dehydration and Mounting: Dehydrate the stained sections through graded alcohols, clear with xylene (if necessary), and mount with a compatible mounting medium.

-

-

Microscopic Imaging and Analysis:

-

Examine the stained slides under a bright-field microscope to assess the color and specificity of the stain.

-

If fluorescent, use a fluorescence microscope with appropriate filters based on the determined excitation and emission spectra.

-

Analyze the images to evaluate staining intensity, localization within cells or tissues, and photostability upon prolonged exposure to excitation light.

-

Potential Applications and Signaling Pathways

The applicability of this compound in specific biological pathways is currently unknown. As an anthraquinone derivative, it could potentially be explored for applications where other dyes of this class have been used, such as:

-

Lipid Staining: Given its high lipophilicity (XLogP3-AA = 7.4), this compound is a candidate for staining neutral lipids, similar to other Sudan dyes.

-

Nuclear Staining: Some anthraquinone dyes exhibit DNA-binding properties and are used as nuclear stains.[2][3] The potential of this compound as a nuclear counterstain warrants investigation.

-

Fluorescent Probe: If this compound exhibits favorable fluorescence properties (e.g., high quantum yield, photostability), it could be developed into a fluorescent probe for specific cellular components or processes.

A conceptual diagram illustrating the potential interaction of a novel fluorescent anthraquinone dye with a cell is presented below.

Caption: A conceptual diagram illustrating the potential cellular targets of this compound.

Conclusion

While this compound (5-hydroxy-1,4-bis(4-methylanilino)anthracene-9,10-dione) is a commercially available dye, its application in microscopy is not well-established. This guide provides the known physical properties and proposes a systematic workflow for researchers to explore its potential as a novel staining agent. The structural similarity to other functional anthraquinone dyes suggests that this compound could be a valuable tool for biological imaging, particularly in lipid and potentially nuclear staining. Further empirical studies are essential to fully characterize its spectral properties, solubility, and staining efficacy in various microscopic applications.

References

An In-depth Technical Guide to the Solubility of Sudan Green in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Sudan Green, also known as C.I. Solvent Green 3, in various organic solvents. The information contained herein is intended to support research, development, and formulation activities where this dye is utilized.

1. Introduction to this compound

This compound (C.I. Solvent Green 3; CAS No. 128-80-3) is a synthetic, oil-soluble anthraquinone (B42736) dye. Its chemical name is 1,4-bis(p-tolylamino)anthraquinone. It is essential to distinguish this compound from other dyes that may share the "this compound" name but have different chemical structures and CAS numbers. This guide focuses on C.I. Solvent Green 3, which is widely used as a colorant in plastics, waxes, oils, and other nonpolar materials. A thorough understanding of its solubility is critical for its effective application and for developing stable formulations.

2. Quantitative Solubility Data

The solubility of this compound in a range of organic solvents has been compiled from various technical sources. The following table summarizes the available quantitative and qualitative solubility data. It is important to note that solubility can be influenced by temperature, the purity of both the solute and the solvent, and the presence of other substances.

| Organic Solvent | Quantitative Solubility | Qualitative Solubility | Temperature (°C) |

| Ethanol | 0.3 mg/mL | - | Not Specified |

| "Alcohol" (likely Ethanol) | 3.4 g/100 mL | - | 25 |

| 2-Methoxyethanol | 2 mg/mL | - | Not Specified |

| Benzene | - | Soluble | Not Specified |

| Toluene | - | Soluble | Not Specified |

| Methanol | - | Sparingly Soluble | Not Specified |

| Ethyl Ether | - | Sparingly Soluble | Not Specified |

| Acetone | - | Slightly Soluble | Not Specified |

| Ethyl Acetate | - | Slightly Soluble | Not Specified |

| Mineral Oil | - | Slightly Soluble | Not Specified |

| Oleic Acid | - | Slightly Soluble | Not Specified |

| Stearic Acid | - | Slightly Soluble | Not Specified |

3. Experimental Protocol for Solubility Determination

While specific experimental protocols for the cited data are not publicly available, a standard laboratory procedure for determining the solubility of a solid dye like this compound in an organic solvent is outlined below. This generalized method is based on the equilibrium saturation technique.

3.1. Materials

-

This compound (C.I. Solvent Green 3) powder

-

Spectrophotometric grade organic solvents of interest

-

Analytical balance

-

Volumetric flasks and pipettes

-

Sealed, temperature-controlled shaker or agitator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

3.2. Methodology

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Place the sealed container in a temperature-controlled shaker or agitator.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solvent is fully saturated with the dye. Maintain a constant temperature throughout the equilibration process.

-

-

Separation of Undissolved Solute:

-

After equilibration, carefully remove the container from the shaker.

-

To separate the undissolved solid from the saturated solution, centrifuge the mixture at a high speed.

-

Alternatively, or in addition, filter the supernatant through a syringe filter compatible with the organic solvent to remove any remaining solid particles.

-

-

Analysis of the Saturated Solution:

-

Accurately pipette a known volume of the clear, saturated filtrate into a volumetric flask.

-

Dilute the sample with the same organic solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer.

-

Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound in that specific solvent.

-

Prepare a series of standard solutions of this compound with known concentrations in the same solvent and measure their absorbance to create a calibration curve (Absorbance vs. Concentration).

-

-

Calculation of Solubility:

-

Using the equation of the line from the calibration curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

4. Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound in organic solvents.

Navigating the Spectrum: A Technical Guide to Sudan Dyes in Imaging

A note on "Sudan Green": Extensive literature review reveals no distinct, commercially available dye specifically designated as "this compound." The term may refer to the green fluorescence emission observed under specific conditions with certain Sudan dyes or a misnomer for other dyes. This guide will focus on the spectral properties of well-characterized Sudan dyes relevant to imaging, with a particular emphasis on aspects that may be perceived as "green," such as fluorescence quenching and environmentally conscious synthesis.

Core Spectral Properties of Sudan Dyes

Sudan dyes are a family of synthetic, lipophilic azo dyes. Their spectral properties, particularly their absorption and emission maxima, are highly dependent on the solvent environment, a phenomenon known as solvatochromism. This characteristic is crucial for their application in staining and imaging, as the local polarity of the stained structure can influence the observed color and fluorescence.

| Dye | Solvent | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |

| Sudan I | Ethanol (B145695) | 481 | - | 14,500 | [1] |

| Sudan II | - | 209 | - | - | [2] |

| Sudan III | Chloroform | 517 | - | - | [3] |

| Ethanol | ~507-530 | - | - | [4][5][6] | |

| Sudan IV | Various | 300-800 | - | - | [4][5] |

| Sudan Black B | Various | 300-800 | - | - | [4][5] |

Experimental Protocols for Imaging Applications

Sudan dyes, particularly Sudan Black B (SBB), are widely used in biological imaging, primarily for staining lipids and for quenching autofluorescence in tissue sections, which improves the signal-to-noise ratio in immunofluorescence studies.[7][8]

Protocol for Staining Lipids with Sudan Black B

This protocol is adapted for staining intracellular lipids in fixed cells.

Materials:

-

Sudan Black B (SBB) stock solution (0.7% w/v in 70% ethanol)

-

Phosphate-buffered saline (PBS)

-

70% Ethanol

-

Mounting medium

-

Coverslips

-

Microscope slides

-

Formalin (4% in PBS) for fixation

Procedure:

-

Cell Fixation: Grow cells on coverslips. Wash with PBS and fix with 4% formalin for 15 minutes at room temperature.

-

Washing: Wash the fixed cells three times with PBS.

-

Dehydration: Dehydrate the cells by incubating in 70% ethanol for 5 minutes.

-

Staining: Incubate the coverslips in the SBB stock solution for 10-20 minutes at room temperature in the dark.

-

Differentiation: Briefly rinse the coverslips in 70% ethanol to remove excess stain.

-

Rehydration: Wash the coverslips thoroughly in several changes of PBS.

-

Mounting: Mount the coverslips onto microscope slides using an aqueous mounting medium.

-

Imaging: Visualize the stained lipids using a bright-field or fluorescence microscope.

Protocol for Quenching Autofluorescence with Sudan Black B

This protocol is designed to reduce background fluorescence in tissue sections for improved immunofluorescence imaging.[5][7][9]

Materials:

-

0.1% Sudan Black B (w/v) in 70% ethanol (freshly prepared and filtered)

-

70% Ethanol

-

Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS)

-

Aqueous mounting medium

-

Coverslips

Procedure:

-

Perform Immunofluorescence Staining: Complete all steps of your standard immunofluorescence protocol, including fixation, permeabilization, blocking, and antibody incubations.

-

Post-Staining Wash: After the final wash following the secondary antibody, rinse the slides in PBS or TBS.

-

SBB Incubation: Immerse the slides in the 0.1% SBB solution for 5-15 minutes at room temperature in the dark.

-

Washing: Briefly rinse the slides in 70% ethanol to remove excess SBB.

-

Rehydration: Wash the slides thoroughly in several changes of PBS or TBS to remove all traces of ethanol.

-

Mounting: Mount the coverslips using an aqueous mounting medium.

-

Imaging: Proceed with fluorescence microscopy.

Interaction with Green-Emitting Fluorophores: A Quenching Mechanism

While Sudan dyes are not typically "green" in their emission, they can interact with green-emitting fluorophores. One notable example is the fluorescence quenching of Cesium Lead Bromide (CsPbBr₃) quantum dots (QDs) by Sudan dyes (I-IV).[10] This interaction is based on an Inner Filter Effect (IFE).

The absorption spectra of Sudan dyes significantly overlap with the emission spectrum of the green-emitting CsPbBr₃ QDs.[10] This overlap allows the Sudan dyes to absorb the photons emitted by the quantum dots, leading to a reduction in the measured fluorescence intensity. This principle can be harnessed for the development of sensitive detection platforms for Sudan dyes.[10]

"Green" Synthesis of Sudan Dyes

In the context of growing environmental concerns, "green chemistry" principles are being applied to the synthesis of various compounds, including Sudan dyes. A "green synthesis" approach for Sudan I has been reported using hydroxytriazenes as stable intermediates in a photocatalytic cleavage reaction under sunlight, eliminating the need for harsh solvents.[4][9] This method represents a more environmentally benign route to producing these widely used dyes.

References

- 1. A simple assay platform for sensitive detection of Sudan I–IV in chilli powder based on CsPbBr3 quantum dots - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajol.info [ajol.info]

- 3. benchchem.com [benchchem.com]

- 4. ijrat.org [ijrat.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. labotiq.net [labotiq.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Discovery and Application of Sudan Dyes in Cell Biology

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core applications of Sudan dyes in cell biology. It provides a comprehensive overview of their chemical properties, detailed experimental protocols for their use in lipid staining and the detection of cellular senescence, and a summary of their significance in various research fields.

Introduction to Sudan Dyes: A Historical Perspective

The latter half of the 19th century was a period of significant advancement in the synthetic dye industry, with many textile dyes quickly being repurposed for biological staining. The visualization of lipids, which are immiscible with aqueous stains, presented a significant challenge to early cell biologists. This led to the exploration of fat-soluble dyes, known as lysochromes, a group to which the Sudan dyes belong.[1]

The introduction of Sudan III in 1896 by Daddi marked a pivotal moment, representing the first successful use of a synthetic, fat-soluble dye for the histological staining of lipids.[2] This innovation paved the way for the development of a series of related dyes, each offering improvements in color intensity and the range of lipids stained.

Timeline of Key Discoveries:

-

1896: Sudan III - Introduced by Daddi, it was the first synthetic fat-soluble dye used for histological lipid staining.[2]

-

1901: Sudan IV - Developed by Michaelis, this dye offered a more intense red color compared to Sudan III.[2]

-

1926: Oil Red O - French introduced this dye, which provided an even deeper and more vibrant red stain, leading to its widespread adoption.[2]

-

1935: Sudan Black B - A significant advancement by Lison and Dagnelie, this dye stains a broader range of lipids, including phospholipids, with a strong black contrast.[2]

The Principle of Lysochrome Staining

The staining mechanism of Sudan dyes is a physical phenomenon rather than a chemical reaction.[3] These dyes are termed "lysochromes" because they are colored substances that are soluble in lipids. The principle of staining is based on differential solubility. The dye is more soluble in the lipid droplets within a cell or tissue than in the solvent in which it is applied. This preferential partitioning of the dye into intracellular lipids results in their selective coloration.[4]

References

Staining Neutral Lipids in Cells: A Technical Guide to Sudan Dyes

An In-depth Examination of Sudan Dyes for the Visualization and Analysis of Neutral Lipids in Cellular and Tissue Samples

This technical guide provides a comprehensive overview of the use of Sudan dyes for staining neutral lipids in cells and tissues. Designed for researchers, scientists, and professionals in drug development, this document details the principles of action, experimental protocols, comparative data, and visualization workflows. While the query specified "Sudan Green," our extensive search of scientific literature and supplier databases found no evidence of a commonly used dye with this name for neutral lipid staining. Therefore, this guide focuses on the well-established and widely utilized Sudan dyes, particularly Sudan III, and its counterparts like Oil Red O and Sudan Black B, while also offering a comparative analysis with fluorescent alternatives such as Nile Red and BODIPY 493/503.

Introduction to Sudan Dyes for Neutral Lipid Staining

Sudan dyes are a class of synthetic, fat-soluble (lysochrome) diazo dyes used for the histological visualization of lipids.[1] These nonionic, lipophilic stains operate on the principle of differential solubility; they are more soluble in the lipids they are intended to stain than in their solvent base.[2] This property allows them to physically partition into and color intracellular lipid droplets and other hydrophobic structures, rendering them visible under light microscopy, typically as orange-red to red deposits.[2][3]

This staining method is invaluable for assessing lipid accumulation in various physiological and pathological conditions, including steatosis in liver tissue, lipid storage disorders, and drug-induced cytotoxicity.[2] Due to their mechanism, Sudan dyes are primarily applied to frozen tissue sections (cryosections), as the solvents used in paraffin (B1166041) embedding would remove the target lipids.[2]

Mechanism of Action

The staining process with Sudan dyes is a physical phenomenon rather than a chemical reaction. The dye, dissolved in a solvent such as ethanol (B145695) or isopropanol, is applied to the specimen. Because the dye has a higher affinity for the lipids within the tissue or cells than for the solvent, it migrates from the staining solution into the intracellular lipid droplets. This selective partitioning results in the distinct coloration of lipid-rich structures.[2]

Comparative Analysis of Lipid Stains

While Sudan dyes are effective for bright-field microscopy, fluorescent stains like Nile Red and BODIPY 493/503 offer alternatives with different specificities and for use in fluorescence microscopy. The choice of stain depends on the specific application, the type of lipid being investigated, and the imaging modality.

| Stain | Principle | Target Lipids | Visualization | Specificity Notes |

| Sudan III | Lysochrome (Fat-soluble dye) | Primarily neutral lipids (triglycerides and cholesterol esters)[2][3] | Bright-field Microscopy (Orange-Red)[3] | Preferentially stains neutral lipids; does not effectively stain polar lipids like phospholipids.[3] |

| Oil Red O | Lysochrome (Fat-soluble dye) | Neutral lipids and fatty acids[4] | Bright-field Microscopy (Red) | Similar to Sudan III, used for identifying fat emboli.[4] |

| Sudan Black B | Lysochrome (Fat-soluble dye) | Broad range of lipids, including neutral fats, phospholipids, and sterols | Bright-field Microscopy (Black) | Stains a wider range of lipids compared to Sudan III and Oil Red O. |

| Nile Red | Fluorochrome | Neutral lipids (yellow/gold fluorescence), Phospholipids (red fluorescence) | Fluorescence Microscopy | Can non-specifically label other intracellular membranes.[5] |

| BODIPY 493/503 | Fluorochrome | Neutral lipids | Fluorescence Microscopy (Green fluorescence) | More specific for cellular lipid droplets than Nile Red.[5] |

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key lipid staining techniques.

Sudan III Staining for Frozen Sections

This protocol is adapted for the visualization of neutral lipids in frozen tissue sections.

Materials:

-

10% Neutral Buffered Formalin

-

70% Ethanol

-

Sudan III working solution (saturate 70% ethanol with Sudan III)

-

Mayer's Hematoxylin (optional, for counterstaining)

-

Glycerol jelly or other aqueous mounting medium

Procedure:

-

Fixation: Fix frozen sections in 10% formalin for 1 minute.[5]

-

Rinsing: Rinse sections in two changes of distilled water.[5]

-

Hydration: Immerse slides in 70% ethanol for 1 minute.[5]

-

Staining: Stain with freshly filtered Sudan III working solution in a tightly sealed container for 10-30 minutes.[2]

-

Differentiation: Briefly rinse in 70% ethanol to remove excess, non-specifically bound dye.[2][5]

-

Counterstaining (Optional): Stain with Mayer's Hematoxylin for 2-5 minutes to visualize nuclei.[5]

-

Bluing (if counterstained): Rinse gently in tap water until nuclei appear blue.

-

Mounting: Mount with an aqueous mounting medium.[5]

Expected Results:

-

Lipids/Triglycerides: Orange to Red[2]

-

Cell nuclei: Blue (if counterstained)

Sudan III Staining for Adherent Cell Cultures

This protocol is adapted for visualizing lipid accumulation in adherent cell cultures.[2]

Materials:

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA)

-

Propylene (B89431) glycol

-

Sudan III solution (in propylene glycol)

-

85% Propylene glycol

Procedure:

-

Washing: Gently wash cells twice with PBS.[2]

-

Fixation: Fix cells with 4% PFA for 10-15 minutes at room temperature.[2]

-

Washing: Wash the fixed cells twice with PBS.

-

Pre-treatment: Wash the fixed cells twice with 1 ml propylene glycol.[2]

-

Staining: Add Sudan III solution and incubate for 10-20 minutes at room temperature.[2]

-

Differentiation: Remove the staining solution and add 85% propylene glycol for 3 minutes.[2]

-

Washing: Rinse in distilled water.

-

Imaging: Visualize under a bright-field microscope.

Visualizations

Experimental Workflow for Sudan III Staining

The following diagram illustrates the general workflow for staining neutral lipids in frozen sections using Sudan III.

References

A Technical Deep Dive into the Lipophilic Nature of Sudan Green

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the lipophilic properties of Sudan Green, a synthetic anthraquinone (B42736) dye. A compound's lipophilicity is a critical determinant of its physical, chemical, and biological behavior, profoundly influencing its solubility, membrane permeability, and interactions with biological systems. This document outlines the theoretical and practical understanding of this compound's lipophilicity, supported by available data, detailed experimental protocols, and visual workflows to aid researchers in their studies.

Core Concepts: Understanding Lipophilicity

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a fundamental physicochemical property in drug discovery and development. It is a key factor governing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The octanol-water partition coefficient (LogP) is the most widely used metric to quantify lipophilicity, representing the ratio of a compound's concentration in a nonpolar solvent (n-octanol) to its concentration in an aqueous phase (water) at equilibrium. A higher LogP value indicates greater lipophilicity.

Physicochemical Properties of this compound

This compound (CAS 4392-68-1), with the IUPAC name 5-hydroxy-1,4-bis(4-methylanilino)anthracene-9,10-dione, is a synthetic dye belonging to the anthraquinone class. Its chemical structure is the primary determinant of its pronounced lipophilic character.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₈H₂₂N₂O₃ | PubChem |

| Molecular Weight | 434.5 g/mol | PubChem |

| Computed XLogP3 | 7.4 | PubChem |

| CAS Number | 4392-68-1 | PubChem |

| PubChem CID | 327052 | PubChem |

The high computed XLogP3 value of 7.4 strongly suggests that this compound is a highly lipophilic compound, indicating a strong preference for nonpolar environments and consequently, very low solubility in water.

Solubility Profile

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, its lipophilic nature, inferred from its high LogP value and the general properties of anthraquinone dyes, dictates its solubility profile. Anthraquinone, the core structure of this compound, is nearly insoluble in water and organic solvents at room temperature, with solubility increasing with temperature[1]. Sudan dyes, as a class, are characteristically soluble in fats, oils, and various nonpolar organic solvents, while being insoluble in water[2].

Table 2: Qualitative Solubility of Related Anthraquinone and Sudan Dyes

| Compound/Class | Soluble In | Insoluble In | Source |

| Anthraquinone | Hot toluene, hot ethanol | Water, most organic solvents at room temperature | [1] |

| Sudan I | Ethanol, acetone, benzene, fats, oils | Water | [3] |

| Sudan IV | Chloroform, benzene, methanol (B129727), acetone, hydrocarbon solvents, oils, fats, waxes | Water | [4] |

| General Sudan Dyes | Fats, oils, hydrocarbon solvents, acrylic emulsions | Water | [2][5] |

Based on this, this compound is expected to exhibit good solubility in nonpolar organic solvents such as chloroform, benzene, and various oils and fats, and be virtually insoluble in water. For experimental purposes, a stock solution of this compound has been prepared in an ethanol:water (80:20) mixture[6].

Staining Mechanism: A Physical Phenomenon

The utility of Sudan dyes, including by inference this compound, in biological staining is a direct consequence of their lipophilicity. The staining mechanism is a physical process of differential solubility rather than a chemical reaction[7]. When a tissue section is exposed to a solution of a Sudan dye, the dye molecules partition from the solvent into the lipid components of the tissue, where they are more soluble. This results in the selective coloration of lipid-rich structures such as fat droplets, myelin, and lipoproteins.

Caption: Staining mechanism of lipophilic dyes like this compound.

Biological Implications of Lipophilicity

The high lipophilicity of this compound is a double-edged sword. While it enables its use as a lipid stain, it also facilitates its passage across biological membranes, leading to cellular uptake and potential bioaccumulation. The biological effects of Sudan dyes are closely linked to their metabolic activation. Their lipophilic nature allows them to enter cells and interact with metabolic enzymes, such as cytochrome P450s[8]. This can lead to the formation of reactive metabolites that may exert toxic and carcinogenic effects[3][9].

Caption: Role of lipophilicity in the cellular uptake and bioactivation of this compound.

Experimental Protocols for Lipophilicity Determination

Accurate determination of a compound's lipophilicity is crucial for research and development. Below are detailed protocols for the two most common methods for determining the partition coefficient (LogP).

Shake-Flask Method for LogP Determination

This is the traditional and most widely accepted method for LogP determination.

Principle: The compound is partitioned between n-octanol and water. The concentrations in each phase are measured after equilibrium is reached, and the LogP is calculated from the ratio of these concentrations.

Materials:

-

High-purity n-octanol

-

High-purity water (e.g., Milli-Q)

-

Test compound (this compound)

-

Phosphate buffer (pH 7.4) for LogD measurements

-

Glassware: Scintillation vials or centrifuge tubes with screw caps

-

Shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Pre-saturation of Solvents: Mix equal volumes of n-octanol and water (or buffer) in a separation funnel. Shake vigorously for 24 hours and then allow the phases to separate completely. This ensures that each phase is saturated with the other.

-

Preparation of Test Solution: Prepare a stock solution of this compound in the pre-saturated n-octanol at a concentration that can be accurately measured by the chosen analytical method.

-

Partitioning: In a clean vial, add a known volume of the pre-saturated n-octanol containing this compound and a known volume of the pre-saturated water (or buffer). The volume ratio can be adjusted depending on the expected LogP value.

-

Equilibration: Cap the vial tightly and shake it for a sufficient time to allow for equilibrium to be reached (typically 1-24 hours). The optimal time should be determined experimentally.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of this compound in both the n-octanol and the aqueous phase using a suitable and validated analytical method.

-

Calculation: Calculate the LogP using the following formula: LogP = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase])

Caption: Workflow for determining LogP using the shake-flask method.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This is a rapid and efficient method for estimating LogP values, particularly for a series of compounds.

Principle: The retention time of a compound on a nonpolar stationary phase (like C18) in a reversed-phase HPLC system is correlated with its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of an unknown compound can be determined.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase column (e.g., C18)

-

Mobile phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and water or buffer.

-

A set of standard compounds with known LogP values spanning the expected range of the test compound.

-

Test compound (this compound)

Procedure:

-

System Preparation: Set up the HPLC system with the C18 column and equilibrate it with the chosen mobile phase. The mobile phase composition should be optimized to achieve good separation and reasonable retention times for the compounds of interest.

-

Calibration: Inject a series of standard compounds with known LogP values and record their retention times (t_R).

-

Determination of Dead Time: Inject a non-retained compound (e.g., uracil) to determine the column dead time (t_0).

-

Calculation of Capacity Factor: For each standard compound, calculate the capacity factor (k) using the formula: k = (t_R - t_0) / t_0

-

Calibration Curve: Plot log(k) versus the known LogP values for the standard compounds. Perform a linear regression to obtain a calibration equation (logP = a * log(k) + b).

-

Analysis of Test Compound: Inject the this compound solution and record its retention time.

-

Calculation of LogP: Calculate the log(k) for this compound and use the calibration equation to determine its LogP value.

Caption: Workflow for estimating LogP using the RP-HPLC method.

Conclusion

This compound is a highly lipophilic molecule, a characteristic dictated by its anthraquinone-based chemical structure. This property is central to its behavior, governing its solubility, its mechanism as a lipid stain, and its interactions with biological systems. While specific experimental data for this compound is limited, a strong understanding of its lipophilic nature can be derived from its computed LogP value and by analogy to other well-characterized Sudan and anthraquinone dyes. The experimental protocols provided herein offer a robust framework for the quantitative assessment of its lipophilicity, enabling further research into its applications and biological significance.

References

- 1. chemcess.com [chemcess.com]

- 2. Sudan stain - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. interchim.fr [interchim.fr]

- 6. WO1991015954A1 - Anthraquinones as inhibitors of sulfide production from sulfate-reducing bacteria - Google Patents [patents.google.com]

- 7. microbenotes.com [microbenotes.com]

- 8. Biological effects of the Sudan dyes. Role of the Ah cytosolic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Molecular Modeling Study of the Genotoxicity of the Sudan I and Sudan II Azo Dyes and Their Metabolites [frontiersin.org]

The Application of Green Lipid Stains in Plant Research: A Technical Guide to Fluorol Yellow 088

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise visualization and quantification of lipids in plant tissues are fundamental to understanding plant metabolism, development, and responses to environmental stress. While the term "Sudan Green" is not commonly found in scientific literature for a specific lipid stain, it is likely that researchers seeking information on this topic are referring to green-fluorescent lipophilic dyes used in plant science. One of the most prominent and effective of these is Fluorol Yellow 088 , also known as Solvent Green 4 . This technical guide provides an in-depth overview of the applications of Fluorol Yellow 088 in plant lipid research, including its chemical properties, staining mechanisms, detailed experimental protocols, and data interpretation.

Fluorol Yellow 088: A Versatile Tool for Plant Lipid Visualization

Fluorol Yellow 088 is a highly lipophilic fluorescent dye that has proven to be an excellent tool for staining a variety of lipids in plant tissues. Its primary application has been in the visualization of suberin and cutin, which are complex, lipid-based polymers forming protective barriers in plants. However, its utility extends to the staining of other neutral lipids, such as those found in lipid droplets.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 2,8-Dimethylnaphtho[3,2,1-kl]xanthene |

| CAS Number | 81-37-8 |

| Molecular Formula | C₂₂H₁₆O |

| Molecular Weight | 296.36 g/mol |

| Appearance | Yellow to dark orange solid powder |

| Solubility | Soluble in organic solvents like ethanol, polyethylene (B3416737) glycol, and lactic acid; sparingly soluble in water. |

| Fluorescence | Excitation maximum around 470 nm (blue light), with a green emission. Some protocols also use UV excitation (365 nm). |

Mechanism of Staining

The staining mechanism of Fluorol Yellow 088, like other lysochromes (fat-soluble dyes), is a physical process based on its high affinity for and solubility in lipids. When applied to plant tissue, the dye partitions from its solvent into the hydrophobic lipid structures within the cells, rendering them fluorescent. This allows for high-contrast imaging of lipid distribution.

Quantitative Analysis of Plant Lipids with Fluorol Yellow 088

Fluorol Yellow 088 is not only a qualitative stain but can also be used for quantitative analysis of lipid content. The intensity of the fluorescence emitted by the dye is proportional to the amount of lipid present. This allows for the relative quantification of lipids in different samples or under different experimental conditions.

Table 1: Illustrative Quantitative Analysis of Suberin Deposition in Durum Wheat Roots under Cadmium Stress

The following table is a representative example based on findings from studies investigating the effect of heavy metal stress on suberin deposition in plant roots.

| Treatment | Relative Fluorescence Intensity (Arbitrary Units) | Standard Deviation |

| Control | 100 | ± 12.5 |

| 0.5 µM Cadmium | 185 | ± 20.1 |

| 5.0 µM Cadmium | 250 | ± 28.7 |

This table illustrates how fluorescence intensity data from Fluorol Yellow 088 staining can be used to quantify changes in suberin content in response to environmental stressors. The increased fluorescence intensity suggests a higher level of suberin deposition in response to cadmium exposure.

Experimental Protocols

I. Staining of Suberin in Plant Roots (Arabidopsis thaliana)

This protocol is adapted from established methods for visualizing suberin lamellae in root endodermis.

Materials:

-

5-day-old Arabidopsis seedlings

-

Fluorol Yellow 088 (0.01% w/v in lactic acid)

-

Aniline Blue (0.5% w/v in water)

-

Glycerol (50%)

-

12-well plates

-

Microscope slides and coverslips

-

Fluorescence microscope with a GFP filter set

Procedure:

-

Staining: Place seedlings in a 12-well plate containing a freshly prepared solution of 0.01% Fluorol Yellow 088 in lactic acid. Incubate at 70°C for 30 minutes.

-

Rinsing: Rinse the seedlings by transferring them through three successive baths of water for 5 minutes each.

-

Counter-staining: Incubate the seedlings in a 0.5% Aniline Blue solution at room temperature for 30 minutes in the dark.

-

Washing: Wash the seedlings in water for at least 30 minutes, changing the water every 10 minutes.

-

Mounting: Mount the stained seedlings on a microscope slide in 50% glycerol.

-

Microscopy: Observe the samples under a fluorescence microscope using a standard GFP filter. Suberized regions will exhibit green fluorescence.

II. Rapid Staining of Suberin in Root Cross-Sections (Rice)

This protocol offers a faster method for suberin staining, particularly useful for high-throughput screening.

Materials:

-

Rice root cross-sections

-

Fluorol Yellow 088 (0.01% w/v in 99.5% ethanol)

-

1.5 ml tubes

-

Water bath

-

Fluorescence microscope

Procedure:

-

Sectioning: Prepare thin cross-sections of rice roots.

-

Staining: Place the root sections in a 1.5 ml tube and add approximately 200 µl of 0.01% Fluorol Yellow 088 in ethanol. Incubate at 60°C for 10 minutes.

-

Rinsing: Remove the staining solution and briefly rinse the sections with distilled water once.

-

Washing: Replace the water and wash for a few minutes.

-

Mounting and Observation: Mount the sections in water on a microscope slide and observe under a fluorescence microscope.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Fluorol Yellow 088 Staining of Plant Roots

Caption: Workflow for staining plant roots with Fluorol Yellow 088.

Plant Lipid Signaling Pathway: Jasmonate Biosynthesis

Jasmonates are lipid-derived signaling molecules crucial for plant defense and development. Their biosynthesis originates from fatty acids in the chloroplast.

Caption: Simplified Jasmonate biosynthesis pathway in plants.

Plant Lipid Droplet Biogenesis

Lipid droplets are dynamic organelles for neutral lipid storage. Their formation is a multi-step process originating from the endoplasmic reticulum (ER).

Caption: Key stages of lipid droplet biogenesis in plants.

Conclusion

Fluorol Yellow 088 stands out as a powerful fluorescent dye for the study of lipids in plants. Its high specificity for hydrophobic structures, coupled with its utility in both qualitative and quantitative analyses, makes it an invaluable tool for researchers investigating plant lipid metabolism, cell wall biology, and stress physiology. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful application of Fluorol Yellow 088 in a variety of plant science research contexts. As our understanding of the complex roles of lipids in plants continues to grow, the use of advanced fluorescent staining techniques will undoubtedly play a central role in future discoveries.

Preliminary Investigation of Sudan Dyes for Lipidomic Analysis: A Technical Guide

Disclaimer: Initial searches for "Sudan Green" did not yield information on a specific dye used for lipidomics. It is likely that this name is either incorrect or refers to a non-standard dye. This guide will focus on the well-established and closely related lysochrome dye, Sudan IV , as a representative member of the Sudan family of dyes for lipid analysis. The principles and protocols outlined here are generally applicable to other lipophilic Sudan dyes.

Introduction

Lipidomics, the large-scale study of cellular lipids, is a rapidly expanding field crucial for understanding cellular metabolism, signaling, and the pathogenesis of numerous diseases. A key technique in the preliminary investigation of cellular lipid content is histological staining. Sudan dyes are a class of synthetic, fat-soluble azo dyes, also known as lysochromes, that are widely used for the qualitative and semi-quantitative assessment of neutral lipids, such as triglycerides and cholesteryl esters.[1][2] The mechanism of staining is based on the dye's higher solubility in lipids than in the solvent from which it is applied.[3] When a Sudan dye solution is applied to a sample, the dye partitions into the intracellular lipid droplets, rendering them visible under light microscopy.[3][4]

Sudan IV, a diazo dye, imparts a characteristic reddish-orange to deep red color to lipid structures.[3][4] It is particularly useful for staining lipids in frozen tissue sections and cultured cells, as the fixation and embedding processes for paraffin (B1166041) sections often involve solvents that remove lipids.[5] While primarily a qualitative tool, methods have been developed to provide quantitative data from Sudan IV staining through image analysis, colorimetry, and gravimetric techniques.[6] This guide provides an in-depth overview of the application of Sudan IV for the preliminary investigation of lipids, covering experimental protocols, data presentation, and the visualization of relevant biological and experimental workflows.

Quantitative Data Presentation

The following table summarizes quantitative data from a comparative study on lipid accumulation in adipose tissue, highlighting the efficacy of various Sudan dyes. The data represents the percentage of stained area in tissue samples from obese subjects versus normal-weight controls.

| Staining Dye | Mean Stained Area (%) - Normal-Weight Controls | Mean Stained Area (%) - Obese Subjects | Fold Increase in Stained Area (Obese vs. Control) | p-value |

| Sudan IV | Data not explicitly separated, but showed significant increase | Data not explicitly separated, but showed significant increase | 2.7 | <0.001 |

| Sudan III | Data not explicitly separated, but showed significant increase | Data not explicitly separated, but showed significant increase | 2.6 | <0.001 |

| Sudan Black B | Data not explicitly separated, but showed significant increase | Data not explicitly separated, but showed significant increase | 3.2 | <0.001 |

| Oil Red O | Data not explicitly separated, but showed significant increase | Data not explicitly separated, but showed significant increase | 2.8 | <0.001 |

| Data adapted from a study on lipid accumulation in adipose tissue.[1] |

Experimental Protocols

Sudan IV Staining of Cultured Cells

This protocol is suitable for the visualization of neutral lipid droplets in cultured cells, such as adipocytes or macrophages.

Materials:

-

Cultured cells on coverslips or in multi-well plates

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

50% Ethanol

-

Sudan IV Staining Solution (0.5 g Sudan IV in 100 mL of 70% ethanol; allow to dissolve for 2-3 days and filter before use)[3]

-

Distilled water

-

Aqueous mounting medium (e.g., glycerol (B35011) jelly)

-

(Optional) Hematoxylin or DAPI for counterstaining

Procedure:

-

Fixation:

-

Wash cells twice with PBS.

-

Fix the cells with 4% PFA for 15-30 minutes at room temperature.

-

Wash the cells twice with distilled water.[3]

-

-

Staining:

-

Dehydrate the cells by incubating them in 70% ethanol for 5 minutes.

-

Remove the ethanol and add the filtered Sudan IV staining solution to completely cover the cells.

-

Incubate for 15-30 minutes at room temperature.[3]

-

-

Differentiation and Washing:

-

Remove the staining solution and briefly rinse with 50% ethanol to remove excess stain.[3]

-

Wash the cells thoroughly with distilled water.

-

-

Counterstaining (Optional):

-

If desired, counterstain the nuclei with Hematoxylin or DAPI according to the manufacturer's protocol.

-

-

Mounting and Imaging:

-

Mount the coverslips onto glass slides using an aqueous mounting medium.

-

Image the cells using a bright-field microscope. Lipid droplets will appear as deep red structures.[3]

-

Sudan IV Staining of Frozen Tissue Sections

This protocol is designed for the identification of fat/lipids in frozen tissue sections.

Materials:

-

Frozen tissue sections (8-10 microns) on adhesive slides

-

10% Phosphate-Buffered Formalin

-

70% Ethanol

-

Sudan IV Staining Solution (Herxheimer's: a saturated solution of Sudan IV in acetone (B3395972) and 70% ethanol, 1:1 v/v)

-

Mayer's Hematoxylin

-

Aqueous mounting medium

Procedure:

-

Fixation:

-

Fix the frozen section slides in 10% phosphate-buffered formalin for 1 minute.

-

-

Rinsing:

-

Rinse the sections in two changes of distilled water.

-

Briefly rinse in 70% ethanol.

-

-

Staining:

-

Stain in the Sudan IV staining solution for 10 minutes. Keep the staining jar tightly capped to prevent evaporation.

-

-

Differentiation:

-

Quickly differentiate in 70% ethanol to remove background staining.

-

-

Washing:

-

Wash thoroughly in distilled water.

-

-

Counterstaining:

-

Stain with Mayer's Hematoxylin for 2-3 minutes to visualize nuclei.

-

Wash in several changes of tap water.

-

-

Mounting:

-

Blot excess water and coverslip with an aqueous mounting medium.

-

Quantitative Analysis of Lipids using Colorimetry

This method allows for the quantification of lipids after staining with Sudan IV.

Materials:

-

Lipid-containing samples

-

Sudan IV solution

-

Centrifuge

-

Filtration apparatus

-

Spectrophotometer or colorimeter

Procedure:

-

Staining and Extraction:

-

Prepare known concentrations of a lipid standard (e.g., vegetable oil) and the unknown samples.

-

Stain all samples with an excess of Sudan IV solution.

-

Use centrifugation and filtration to separate the stained lipid from the aqueous phase.[6]

-

-

Elution:

-

Elute the Sudan IV from the lipid using a suitable solvent (e.g., acetone).

-

-

Spectrophotometry:

-

Measure the absorbance of the eluted dye at its maximum absorbance wavelength (around 520 nm for Sudan IV).

-

Create a standard curve by plotting the absorbance of the known lipid concentrations versus their concentrations.

-

Determine the lipid concentration of the unknown samples by interpolating their absorbance values on the standard curve.[6]

-

Visualizations

Signaling Pathway: Role of Lipid Droplets in Ferroptosis Regulation

Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation.[7][8] Lipid droplets play a crucial role in this pathway by sequestering polyunsaturated fatty acids (PUFAs), thereby protecting them from peroxidation.[9][10] The following diagram illustrates the interplay between lipid metabolism and ferroptosis.

Experimental Workflow: Lipid Staining and Analysis

The following diagram outlines a typical experimental workflow for the investigation of cellular lipids using Sudan IV staining.

References

- 1. Identification and quantification of lipid accumulation in adipose tissue using oil red O and Sudan stains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbenotes.com [microbenotes.com]

- 3. benchchem.com [benchchem.com]

- 4. scribd.com [scribd.com]

- 5. biognost.com [biognost.com]

- 6. teacherspayteachers.com [teacherspayteachers.com]

- 7. Lipid metabolism in ferroptosis: mechanistic insights and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipid droplets and the regulation of ferroptosis - Siti Morris [grantome.com]

- 9. Lipid storage and lipophagy regulates ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ferroptosis at the intersection of lipid metabolism and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Intracellular Landscape: A Technical Guide to Staining Lipid Droplets